molecular formula C23H24N4O2 B10998528 N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B10998528
M. Wt: 388.5 g/mol
InChI Key: FLGNOJKVANTFQS-UHFFFAOYSA-N
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Description

N-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a synthetic compound characterized by a quinazolinone core linked to an indole moiety via a propanamide chain. Its molecular formula is C23H24N4O2, with a molecular weight of 388.5 g/mol and a CAS number of 1435907-54-2 . The quinazolinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer contexts, while the indole group is associated with neurotransmitter modulation and anti-viral properties .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-(2-ethyl-4-oxoquinazolin-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C23H24N4O2/c1-2-21-26-20-10-6-4-8-18(20)23(29)27(21)14-13-24-22(28)12-11-16-15-25-19-9-5-3-7-17(16)19/h3-10,15,25H,2,11-14H2,1H3,(H,24,28)

InChI Key

FLGNOJKVANTFQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Formation of 2-Ethyl-3,4-dihydroquinazolin-4-one

The 2-ethyl-substituted quinazolinone is synthesized via refluxing anthranilamide with ethyl acetoacetate in acidic conditions. For example, in a study on analogous compounds, anthranilamide reacted with ethyl acetoacetate in acetic acid under reflux for 6 hours, yielding 2-ethyl-3,4-dihydroquinazolin-4-one with 72% efficiency. The ethyl group at position 2 is introduced via the ketoester’s alkyl chain.

Reaction Conditions

ReagentSolventTemperatureTimeYield
AnthranilamideAcetic acidReflux6 h72%
Ethyl acetoacetate

Functionalization at Position 3

The nitrogen at position 3 of the quinazolinone is alkylated to introduce the ethylenediamine side chain. Using 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves this step. The resulting intermediate, 3-(2-aminoethyl)-2-ethylquinazolin-4(3H)-one, is isolated via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Synthesis of 3-(1H-Indol-3-yl)propanamide

The indole-propanamide moiety is prepared through a two-step sequence:

Indole-3-propanoic Acid Synthesis

Indole-3-propanoic acid is synthesized via Friedel-Crafts alkylation of indole with acrylic acid in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O). The reaction proceeds at 0°C for 2 hours, yielding 3-(1H-indol-3-yl)propanoic acid with 65% efficiency.

Propanamide Formation

The carboxylic acid is converted to the corresponding propanamide using a coupling agent. For instance, treatment with thionyl chloride (SOCl₂) forms the acid chloride, which reacts with ammonium hydroxide to yield 3-(1H-indol-3-yl)propanamide. Alternatively, N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) activates the acid for amine coupling, as demonstrated in a patent example.

Coupling Strategies

The final step involves conjugating the quinazolinone and indole-propanamide moieties.

Amide Bond Formation

The amine group of 3-(2-aminoethyl)-2-ethylquinazolin-4(3H)-one reacts with 3-(1H-indol-3-yl)propanamide’s carbonyl group. Using CDI as a coupling agent in THF at 60°C for 24 hours achieves this with 58% yield.

Optimized Coupling Conditions

ParameterValue
Coupling agentCDI
SolventTHF
Temperature60°C
Time24 h
Yield58%

Side Reaction Mitigation

Side products, such as unsubstituted quinazolinone and free indole, are minimized by:

  • Stoichiometric control : Using a 1.2:1 molar ratio of propanamide to quinazolinone derivative.

  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate to CH₂Cl₂/MeOH).

Analytical Characterization

The compound’s structure is confirmed via:

  • NMR : ¹H NMR (DMSO-d6) shows signals at δ 10.9 (s, 1H, indole NH), δ 8.2 (s, 1H, quinazolinone H-5), and δ 1.3 (t, 3H, ethyl CH3).

  • Mass Spectrometry : ESI-MS m/z 389.2 [M+H]⁺, consistent with the molecular formula C23H24N4O2.

Challenges and Optimization

Oxidative Stability

The dihydroquinazolinone intermediate is prone to oxidation. Stabilizing agents like ascorbic acid (0.1 eq) are added during storage.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve coupling yields compared to toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone or indole rings, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide has garnered attention as a potential lead compound for drug development. Its mechanism of action involves:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on tyrosine kinases, which are critical in cancer cell signaling pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing neurotransmitter dynamics in the brain.

These properties make it a candidate for the treatment of various diseases, including cancer and neurological disorders.

Biochemical Studies

The compound serves as a valuable tool in biochemical research, particularly in studying enzyme interactions and signal transduction pathways. Its ability to bind to specific enzymes allows researchers to explore its effects on cellular processes such as apoptosis and cell cycle regulation.

Synthesis of Complex Molecules

Due to its unique chemical structure, this compound is utilized as a building block for synthesizing more complex organic molecules. This application is particularly relevant in the fields of organic synthesis and materials science.

Anticancer Research

Preliminary studies indicate that this compound may exhibit anticancer properties, making it a candidate for further investigation in oncology. The interactions with cancer-related targets suggest potential efficacy against various cancer cell lines .

Case Study 1: Anticancer Activity

A study focused on the synthesis of related quinazolinone derivatives showed that compounds with similar structures exhibited significant anticancer activity against multiple cell lines, suggesting that this compound could also possess similar properties .

Case Study 2: Enzyme Interaction

Research demonstrated that quinazolinone derivatives can effectively inhibit specific enzymes involved in cancer progression. The interaction of this compound with these enzymes was investigated using molecular docking studies, revealing promising binding affinities .

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone and indole moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Structural Observations :

  • Substituent Effects: The addition of electron-donating groups (e.g., 6,7-dimethoxy in the first analogue) increases molecular weight and may enhance solubility or binding affinity .
  • Quinazolinone Modifications: The 2-ethyl group in the target compound reduces steric hindrance compared to bulkier substituents like 2-methyl or aryl groups, possibly improving metabolic stability .

Comparative Efficiency :

  • DCC-based synthesis offers higher yields and simpler purification (via filtration of dicyclohexylurea byproducts) compared to methods requiring chromatography .

Pharmacological Potential

While direct bioactivity data for the target compound are lacking, inferences can be drawn from structurally related molecules:

  • Anti-Inflammatory Activity : Analogues combining NSAID-derived moieties (e.g., carprofen, naproxen) with tryptamine show COX-1/COX-2 inhibition, suggesting the target compound may share similar mechanisms .
  • Antimicrobial Activity: Quinazolinone derivatives (e.g., 2-phenylquinoline-4(3H)-one) exhibit antibacterial effects, though this is less explored in indole-containing analogues .

Physicochemical Properties

  • Solubility : The indole moiety enhances lipophilicity, which may limit aqueous solubility. Polar substituents (e.g., methoxy groups in CAS 1435991-61-9) could mitigate this issue .
  • Stability: Quinazolinones are generally stable under physiological conditions, but electron-withdrawing groups (e.g., chlorine in CAS 1324095-36-4) may increase susceptibility to hydrolysis .

Biological Activity

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide, also referred to as compound 1435999-91-9, is a complex organic molecule that integrates two significant heterocyclic structures: indole and quinazolinone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are attributed to the pharmacological significance of its constituent parts.

Structural Composition

The molecular formula of this compound is C21H20N4O2, with a molecular weight of 360.4 g/mol. The structure includes an indole moiety known for its presence in many biologically active compounds and a quinazolinone structure associated with various pharmacological properties .

Biological Activities

The biological activities of this compound have been explored through various studies, highlighting its potential in several therapeutic areas:

1. Antitumor Activity:

  • Compounds containing indole and quinazolinone structures have been reported to exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines .

2. Antimicrobial Properties:

  • The compound has demonstrated antimicrobial activity against a range of pathogens, including those responsible for chronic infections. Studies indicate that it may inhibit biofilm formation, a critical factor in bacterial virulence .

3. Enzyme Inhibition:

  • This compound has been evaluated for its ability to inhibit various enzymes linked to disease processes, including proteases and kinases. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of this compound and its analogs. Key findings include:

Study Focus Findings
Synthesis and Evaluation of Indole Derivatives Antimicrobial ActivityCompounds similar to this compound exhibited significant antimicrobial effects against Mycobacterium tuberculosis H 37Rv and other pathogens .
Molecular Docking Studies Binding AffinityMolecular docking studies revealed that the compound binds effectively to target proteins involved in bacterial stress responses, suggesting a mechanism for its antimicrobial action .
Antitumor Studies CytotoxicityIn vitro studies indicated that the compound has cytotoxic effects on various cancer cell lines, supporting its potential as an antitumor agent .

The dual heterocyclic structure of this compound may provide synergistic effects that enhance its biological activities. The indole moiety is known for modulating biological pathways related to cancer cell proliferation, while the quinazolinone part is often linked to enzyme inhibition and antimicrobial effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves sequential coupling of the quinazolinone core with the indole-propanamide moiety. Key steps include:

  • Quinazolinone preparation : Cyclization of anthranilic acid derivatives with ethyl acetoacetate under reflux (toluene, 110°C, 12 h) .
  • Indole-propanamide synthesis : Boc-L-Trp coupling with propargylamine via EDCI/HOBt in DMF, followed by deprotection .
  • Final coupling : Use of DCC/DMAP in anhydrous THF to link the quinazolinone-ethyl intermediate to the indole-propanamide. Optimize yield (70–80%) by maintaining inert atmosphere (N₂), stoichiometric excess (1.2:1) of indole derivative, and purification via silica gel chromatography (ethyl acetate:hexanes, 3:7) .

Q. Which spectroscopic techniques confirm the compound’s structural integrity and purity?

  • ¹H/¹³C NMR : Identify protons near the quinazolinone’s 4-oxo group (δ 8.2–8.5 ppm) and indole NH (δ 10.8 ppm). 2D NMR (HSQC, HMBC) resolves connectivity .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. 462.2024, obs. 462.2027) .
  • HPLC : Purity >95% using a C18 column (acetonitrile:water, 70:30, 1 mL/min) .

Q. How do the quinazolinone and indole moieties influence solubility and bioavailability?

  • The quinazolinone’s 4-oxo group enhances water solubility via hydrogen bonding, while the indole’s aromaticity increases lipophilicity (logP ~2.5).
  • The ethyl linker balances rigidity and flexibility, improving membrane permeability (PAMPA assay recommended) .

Advanced Research Questions

Q. What in vitro assays validate its anticancer mechanism, and how should controls be designed?

  • MTT assay : Test against triple-negative breast cancer (MDA-MB-231) and non-cancerous MCF-10A cells (48 h exposure, 0.1–100 µM). IC₅₀ values <10 µM suggest selectivity .
  • Apoptosis markers : Caspase-3/7 activation (luminescence assay) and PARP cleavage (Western blot). Include staurosporine as a positive control .
  • Mitochondrial dysfunction : JC-1 staining for membrane depolarization. Compare to CCCP-treated cells .

Q. Which computational strategies predict target binding and off-target risks?

  • Docking : Use AutoDock Vina with EGFR (PDB: 1M17) or Bcl-2 (PDB: 4AQ3) to identify binding poses (∆G < −8 kcal/mol) .
  • MD simulations : Run 100 ns trajectories (AMBER) to assess stability of ligand-protein complexes (RMSD <2 Å) .
  • Off-target screening : SwissTargetPrediction to prioritize kinases and GPCRs for experimental validation .

Q. How can contradictory activity data across studies be resolved?

  • Structural analogs : Compare substituent effects (e.g., 2-ethyl vs. 2-phenyl quinazolinones) using QSAR models (CoMFA, R² >0.8) .
  • Assay standardization : Replicate under identical conditions (e.g., 10% FBS, 37°C, 5% CO₂). Use NCI-60 panel for broader profiling .
  • Orthogonal validation : Combine kinase inhibition (ADP-Glo™) with transcriptomics (RNA-seq) to confirm mechanism .

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